![molecular formula C14H18ClNO2 B2797769 N-[4-(2-chloroacetyl)phenyl]hexanamide CAS No. 571150-64-6](/img/structure/B2797769.png)
N-[4-(2-chloroacetyl)phenyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-chloroacetyl)phenyl]hexanamide is a chemical compound with the molecular formula C14H18ClNO2 . It has a molecular weight of 267.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 267.76 . Unfortunately, other specific physical and chemical properties like boiling point, density, solubility, etc., are not available in the sources I have access to.科学的研究の応用
Fluorescence Binding Studies : Some derivatives of p-hydroxycinnamic acid, which structurally resemble N-[4-(2-chloroacetyl)phenyl]hexanamide, have been synthesized and their interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies. This research provides insights into the binding interactions of similar compounds (Meng et al., 2012).
Antimicrobial Activity : Research on similar heterocyclic compounds based on pyrazole has demonstrated antimicrobial properties. This suggests potential antimicrobial applications for this compound or its derivatives (El‐Emary et al., 2002).
Molecular Docking and DFT Calculations : Benzenesulfonamide derivatives, which are structurally related to this compound, have been synthesized and their biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations suggest potential for anticancer applications (Fahim & Shalaby, 2019).
Vibrational Spectroscopy and DFT Studies : Studies on chlorophenyl derivatives, similar in structure to this compound, using vibrational spectroscopy and DFT methods, have provided insights into their molecular properties which could be relevant in material science applications (Choudhary et al., 2013).
Antiviral and Cytotoxic Activities : Compounds structurally related to this compound have shown antiviral and cytotoxic activities, indicating potential pharmaceutical applications (Dawood et al., 2011).
Isoxazoline Derivatives and Antibacterial Activities : Research into isoxazoline derivatives, which could be structurally related to this compound, suggests potential for developing new antibacterial agents (Liu Wei, 2012).
Bioguided Fractionation of Plant Extracts : In the context of phytochemistry, compounds similar to this compound have been isolated from plant extracts, indicating potential for natural product research and applications in agriculture or herbal medicine (Sbai et al., 2016).
Anticancer and Radiosensitizing Agents : Certain sulfonamide derivatives, structurally similar to this compound, have been developed as anticancer and radiosensitizing agents, showing potential in cancer therapy (Ghorab et al., 2016).
Prediction of Lipophilicity and Pharmacokinetics : Research on chloroacetamides, closely related to this compound, has focused on predicting their lipophilicity and pharmacokinetics, which is crucial for drug development (Vastag et al., 2018).
Light Harvesting Properties : Studies on aromatic halogen-substituted bioactive compounds suggest potential light harvesting properties, which could be explored in the context of this compound derivatives (Mary et al., 2019).
Safety and Hazards
The safety information available indicates that N-[4-(2-chloroacetyl)phenyl]hexanamide may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSEVALDOUUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

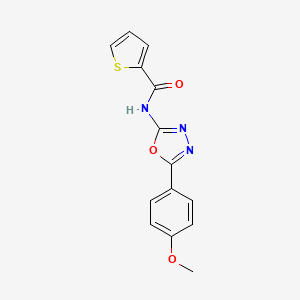

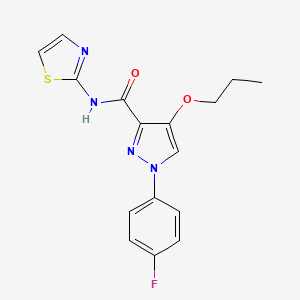

![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)
![Ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2797700.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
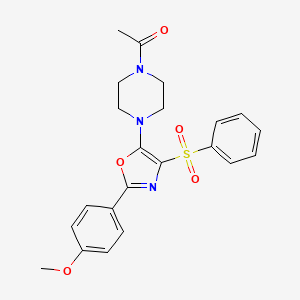

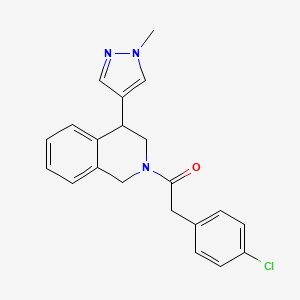
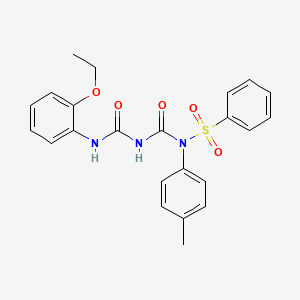
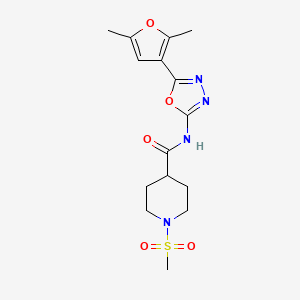
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)